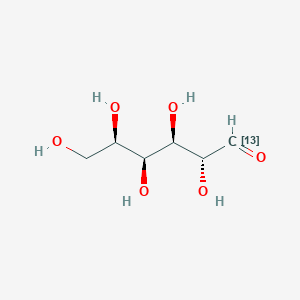

D-gulose-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-RGICIRPASA-N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of D-Gulose-1-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Gulose-1-¹³C, an isotopically labeled form of the rare monosaccharide D-gulose. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic studies, drug development, and other scientific endeavors where tracing and characterization of carbohydrate pathways are critical.

Core Physicochemical Data

The incorporation of a ¹³C isotope at the C1 position of D-gulose primarily affects its molecular weight. Other physicochemical properties are expected to be nearly identical to the unlabeled compound. The following tables summarize the known quantitative data for both D-gulose and its ¹³C-labeled analogue.

Table 1: General Properties

| Property | D-Gulose | D-Gulose-1-¹³C | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ | N/A |

| Molecular Weight | 180.16 g/mol | 181.15 g/mol | N/A |

| Physical State | Crystalline solid | Crystalline solid | [1] |

| Melting Point | 129-131 °C | Not experimentally determined, but expected to be very similar to D-gulose | [1] |

| Specific Optical Rotation [α]²⁰D | -24.10° | Not experimentally determined, but expected to be very similar to D-gulose | [1] |

Table 2: Solubility

While specific quantitative solubility data for D-gulose is limited, it is known to be soluble in water. The solubility of its epimer, D-glucose, in various solvents is well-documented and can serve as a useful reference.

| Solvent | D-Gulose Solubility | D-Glucose Solubility (for reference) | Source(s) |

| Water | Soluble | 909 g/L at 25 °C | [1][2] |

| Ethanol | Sparingly Soluble | Poorly soluble | |

| Methanol | Sparingly Soluble | Poorly soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 30 mg/mL |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and confirmation of isotopically labeled compounds.

¹³C NMR Data

The most significant impact of ¹³C labeling at the C1 position is observed in the ¹³C NMR spectrum. The signal corresponding to the labeled carbon will exhibit a significantly higher intensity. Data for D-[1-¹³C]gulose in D₂O shows the following chemical shifts for the anomeric carbons:

Table 3: ¹³C NMR Chemical Shifts (ppm) in D₂O

| Carbon | α-pyranose | β-pyranose |

| C1 | 94.4 | 95.4 |

| C2 | 66.3 | 70.7 |

| C3 | 72.4 | 72.8 |

| C4 | 71.0 | 71.0 |

| C5 | 68.0 | 75.3 |

| C6 | 62.5 | 62.6 |

Source: Omicron Biochemicals, Inc.

¹H NMR Data

No dedicated ¹H NMR spectrum for D-gulose was identified in the literature. However, the spectrum is expected to be complex due to the presence of multiple anomers in solution and significant signal overlap in the carbohydrate region (typically 3.0-5.5 ppm). The anomeric protons (H1) would appear as distinct doublets for the α and β forms, with their chemical shifts and coupling constants being characteristic of their axial or equatorial orientation.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of monosaccharides like D-gulose-1-¹³C.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely used technique.

Methodology:

-

Sample Preparation: Ensure the D-gulose-1-¹³C sample is thoroughly dried and in a fine powder form.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.

Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of D-gulose-1-¹³C is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask.

-

Polarimeter Setup: The polarimeter is calibrated using a blank solvent-filled cell.

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically in decimeters). The observed optical rotation (α) is then measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

Synthesis of ¹³C-Labeled Monosaccharides

The synthesis of isotopically labeled sugars is a multi-step process that often involves a combination of chemical and enzymatic methods. A common chemical approach is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose.

General Principle of Kiliani-Fischer Synthesis for ¹³C Labeling:

This method can be adapted to introduce a ¹³C label at the C1 position by using a ¹³C-labeled cyanide source (e.g., K¹³CN or Na¹³CN).

-

Cyanohydrin Formation: The starting aldose (e.g., D-arabinose to synthesize D-gulose and D-mannose) is reacted with a ¹³C-labeled cyanide to form two epimeric cyanohydrins. The new chiral center is at the C2 position.

-

Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids.

-

Lactonization: The aldonic acids are converted to γ-lactones through heating.

-

Reduction: The lactones are reduced to the corresponding aldoses. For example, the reduction of the lactones derived from D-arabinose would yield a mixture of D-glucose-1-¹³C and D-mannose-1-¹³C.

Separation and purification of the desired epimer (in this case, D-gulose, which is an epimer of D-galactose and D-talose) would require chromatographic techniques.

Visualizations

Experimental Workflow for Physicochemical Characterization

References

Synthesis and Purification of D-Gulose-1-¹³C: A Technical Guide for Researchers

Introduction

D-gulose, a rare aldohexose sugar, and its isotopically labeled forms are of significant interest in metabolic research and drug development. As a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, D-gulose provides a unique tool to probe the stereochemical specificity of enzymes and transporters involved in carbohydrate metabolism. The incorporation of a stable isotope, such as carbon-13 (¹³C), at a specific position allows for the tracing of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a detailed overview of a plausible synthetic route for D-gulose-1-¹³C, its purification, and characterization, aimed at researchers and scientists in the field.

Synthetic Strategy

The synthesis of D-gulose-1-¹³C can be approached through a multi-step process commencing with a readily available starting material, D-arabinose. The key transformations involve a chain extension to introduce the ¹³C label at the C-1 position, followed by epimerization to achieve the desired stereochemistry of D-gulose. A plausible and established method for the one-carbon chain elongation of an aldose is the Kiliani-Fischer synthesis.[1][2][3] This synthesis generates a mixture of C-2 epimers. Subsequent separation and chemical or enzymatic conversions are then required to obtain the target molecule.

The proposed synthetic pathway is as follows:

-

Kiliani-Fischer Synthesis: Starting with D-arabinose, a Kiliani-Fischer synthesis using sodium [¹³C]cyanide (Na¹³CN) will produce a mixture of the C-2 epimers, D-glucononitrile-1-¹³C and D-mannononitrile-1-¹³C.

-

Hydrolysis and Lactonization: The resulting cyanohydrins are hydrolyzed to their corresponding aldonic acids, which then form stable lactones.

-

Reduction: The separated lactones are reduced to the corresponding aldoses, yielding D-glucose-1-¹³C and D-mannose-1-¹³C.

-

Conversion to D-gulose-1-¹³C: D-glucose-1-¹³C can then be converted to D-gulose-1-¹³C through a series of protection, oxidation, and reduction steps that invert the stereochemistry at C-3.

Experimental Protocols

The following protocols are based on established methodologies for the Kiliani-Fischer synthesis and the conversion of D-glucose to D-gulose. Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.

Kiliani-Fischer Synthesis of D-Glucose-1-¹³C and D-Mannose-1-¹³C from D-Arabinose

This procedure is adapted from the classical Kiliani-Fischer synthesis.[1][3]

-

Step 1: Cyanohydrin Formation

-

Dissolve D-arabinose in water.

-

Add a solution of sodium [¹³C]cyanide (Na¹³CN) to the D-arabinose solution while maintaining a neutral or slightly basic pH with sodium bicarbonate.

-

The reaction mixture is stirred at room temperature to allow for the formation of the diastereomeric cyanohydrins: D-glucononitrile-1-¹³C and D-mannononitrile-1-¹³C. The ratio of the epimers can be influenced by the reaction conditions.

-

-

Step 2: Hydrolysis to Aldonic Acids and Lactonization

-

The reaction mixture containing the cyanohydrins is heated to hydrolyze the nitrile group to a carboxylic acid, forming D-gluconic-1-¹³C acid and D-mannonic-1-¹³C acid.

-

Upon acidification, these aldonic acids spontaneously form the more stable five-membered (γ) or six-membered (δ) lactones.

-

-

Step 3: Separation of Lactones

-

The diastereomeric lactones (D-glucono-γ-lactone-1-¹³C and D-mannono-γ-lactone-1-¹³C) can be separated by fractional crystallization or column chromatography on a silica gel or cellulose-based stationary phase.

-

-

Step 4: Reduction to Aldoses

-

The separated lactone (e.g., D-glucono-γ-lactone-1-¹³C) is reduced to the corresponding aldose. A common method is the use of sodium amalgam in acidic solution.

-

Alternatively, catalytic hydrogenation over a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), can be employed to reduce the intermediate imine formed from the nitrile. This can offer better yields and avoid the use of mercury.

-

The final products are D-glucose-1-¹³C and D-mannose-1-¹³C.

-

Synthesis of D-Gulose-1-¹³C from D-Glucose-1-¹³C

The conversion of D-glucose to D-gulose involves the inversion of the stereocenter at C-3. This can be achieved through a multi-step chemical synthesis. A known method for this conversion has been reported.

-

Step 1: Protection of Hydroxyl Groups

-

The hydroxyl groups at C-1, C-2, C-4, and C-6 of D-glucose-1-¹³C are selectively protected to leave the C-3 hydroxyl group free for reaction. This can be achieved using acetal formation (e.g., with acetone to form diacetone glucose).

-

-

Step 2: Oxidation of the C-3 Hydroxyl Group

-

The free hydroxyl group at C-3 is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

-

Step 3: Reduction of the Ketone

-

The resulting ketone is then stereoselectively reduced to a hydroxyl group with the opposite configuration (axial). This can be accomplished using a reducing agent like sodium borohydride (NaBH₄). The stereoselectivity of the reduction is crucial for obtaining the gulo-configuration.

-

-

Step 4: Deprotection

-

The protecting groups are removed by acid hydrolysis to yield D-gulose-1-¹³C.

-

Purification of D-Gulose-1-¹³C

The final product, D-gulose-1-¹³C, needs to be purified from any remaining starting materials, reagents, and byproducts.

-

Column Chromatography: A common and effective method for the purification of sugars is column chromatography.

-

Stationary Phase: A variety of stationary phases can be used, including silica gel, activated charcoal, or ion-exchange resins. For sugars, specialized columns like those with aminopropyl-bonded silica are often employed.

-

Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water, or ethanol and water. The polarity of the eluent is adjusted to achieve optimal separation.

-

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used. This technique offers better resolution and can separate closely related sugar isomers.

Characterization

The identity and purity of the synthesized D-gulose-1-¹³C must be confirmed using analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the position and incorporation of the ¹³C label. The chemical shifts of the carbon atoms in D-gulose have been reported. The signal corresponding to C-1 will be significantly enhanced due to the isotopic enrichment. ¹H NMR can also be used to confirm the overall structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound, showing an increase of one mass unit compared to unlabeled D-gulose.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of D-gulose. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |

| 1 | Kiliani-Fischer Synthesis (overall) | D-Arabinose | D-Glucose / D-Mannose mixture | ~30 | |

| 2 | Conversion of D-Glucose to D-Gulose | D-Glucose | D-Gulose | Not specified, multi-step |

Note: The yield for the conversion of D-glucose to D-gulose is not explicitly stated in the cited abstract but is expected to be moderate due to the multi-step nature of the process.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of D-gulose-1-¹³C.

Relevant Metabolic Pathway: Pentose Phosphate Pathway

D-gulose, as a hexose, is structurally related to intermediates in central carbon metabolism. The pentose phosphate pathway (PPP) is a key metabolic route that interconverts hexose phosphates and pentose phosphates. While D-gulose itself is not a direct intermediate in the canonical PPP, understanding this pathway is crucial for designing and interpreting metabolic studies using labeled sugars.

Caption: Overview of the Pentose Phosphate Pathway.

References

An In-depth Technical Guide on the Biological Uptake and Transport Mechanisms of D-Gulose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-gulose, a rare aldohexose and a C-3 epimer of D-glucose, holds potential in various biomedical applications. However, a comprehensive understanding of its interaction with cellular systems, particularly its uptake and transport mechanisms, remains largely unexplored. This technical guide provides a detailed overview of the current understanding of monosaccharide transport and presents a hypothetical framework for the biological uptake and transport of D-gulose. Drawing parallels with the well-characterized transport of D-glucose and the known behavior of other rare sugars, this document outlines the probable transporters, kinetic parameters, and potential regulatory pathways involved in D-gulose transport. Furthermore, it furnishes detailed experimental protocols and visual workflows to facilitate future research aimed at elucidating the precise mechanisms of D-gulose transport, thereby paving the way for its effective utilization in research and drug development.

Introduction to Monosaccharide Transport

The cellular uptake of monosaccharides is a fundamental biological process mediated by two major families of transport proteins: the facilitated-diffusion glucose transporters (GLUT or SLC2A family) and the secondary active sodium-glucose cotransporters (SGLT or SLC5A family). These transporters exhibit distinct substrate specificities, kinetic properties, and tissue distributions, which collectively ensure appropriate glucose homeostasis in the body.

Facilitated-Diffusion Glucose Transporters (GLUT)

GLUTs are a family of 14 integral membrane proteins that facilitate the transport of glucose and other hexoses across the cell membrane down their concentration gradient. This process does not require energy. Different GLUT isoforms are expressed in various tissues and exhibit distinct kinetic properties, reflecting their specific physiological roles. For instance, GLUT1 is ubiquitously expressed and responsible for basal glucose uptake, while GLUT4 is insulin-sensitive and crucial for glucose uptake in muscle and adipose tissue.

Sodium-Glucose Cotransporters (SGLT)

SGLTs are a family of transporters that mediate the active transport of glucose against its concentration gradient by coupling it to the downhill transport of sodium ions. This process is vital for glucose absorption in the small intestine and reabsorption in the kidneys. SGLT1 is a high-affinity transporter found primarily in the small intestine and the S3 segment of the renal proximal tubule, while SGLT2 is a low-affinity transporter responsible for the bulk of glucose reabsorption in the S1 and S2 segments of the proximal tubule.

D-Gulose: A Rare Sugar with Therapeutic Potential

D-gulose is a C-3 and C-4 epimer of D-glucose. As a rare sugar, it is not abundant in nature and its metabolic fate is not well understood. Preliminary studies on other rare sugars, such as D-allose, have demonstrated their potential to modulate glucose metabolism and inhibit cancer cell growth by affecting glucose transporters like GLUT1. These findings suggest that D-gulose may also interact with and be transported by the existing glucose transport machinery, potentially acting as a competitive inhibitor or a substrate.

Hypothetical Mechanisms of D-Gulose Uptake and Transport

Given the structural similarity of D-gulose to D-glucose, it is plausible that it is transported by members of the GLUT and SGLT families. The specific transporters involved and the kinetics of transport are yet to be determined.

Potential Transport via GLUT Transporters

D-gulose may be a substrate for one or more GLUT isoforms. The affinity (Km) and maximum transport velocity (Vmax) for D-gulose are expected to differ from those for D-glucose due to the altered stereochemistry at the C-3 and C-4 positions. It is hypothesized that D-gulose could act as a competitive inhibitor of D-glucose transport via certain GLUT isoforms.

Potential Transport via SGLT Transporters

Similarly, D-gulose might be recognized and transported by SGLT proteins. The sodium-dependent nature of this transport would be a key characteristic to investigate. The efficiency of D-gulose transport by SGLT1 and SGLT2 would likely be lower than that of D-glucose.

Quantitative Data on Monosaccharide Transport

To date, there is no published quantitative data on the transport kinetics of D-gulose. The following table summarizes the key kinetic parameters that need to be experimentally determined for D-gulose and provides the known values for D-glucose for comparison.

| Transporter | Substrate | Km (mM) | Vmax (relative to D-glucose) | Tissue Distribution |

| GLUT1 | D-Glucose | 1-2 | 100% | Ubiquitous, high in erythrocytes and brain |

| D-Gulose | To be determined | To be determined | To be determined | |

| GLUT2 | D-Glucose | 15-20 | 100% | Liver, pancreatic β-cells, intestine, kidney |

| D-Gulose | To be determined | To be determined | To be determined | |

| GLUT3 | D-Glucose | ~1.5 | 100% | Neurons, placenta |

| D-Gulose | To be determined | To be determined | To be determined | |

| GLUT4 | D-Glucose | ~5 | 100% | Muscle, adipose tissue (insulin-sensitive) |

| D-Gulose | To be determined | To be determined | To be determined | |

| SGLT1 | D-Glucose | 0.1-1.0 | 100% | Small intestine, kidney |

| D-Gulose | To be determined | To be determined | To be determined | |

| SGLT2 | D-Glucose | 2-6 | 100% | Kidney |

| D-Gulose | To be determined | To be determined | To be determined |

Experimental Protocols for Studying D-Gulose Transport

To elucidate the mechanisms of D-gulose transport, a series of well-established experimental protocols for studying monosaccharide transport can be adapted.

Radiolabeled Substrate Uptake Assay

This is the gold-standard method for measuring the initial rates of sugar transport into cells or membrane vesicles.

Objective: To determine if D-gulose is transported into cells and to measure the kinetic parameters (Km and Vmax) of this transport.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) expressing the transporter of interest. For endogenous expression studies, cell lines like adipocytes or intestinal epithelial cells can be used.

-

Radiolabeling: Utilize radiolabeled D-gulose (e.g., [3H]-D-gulose or [14C]-D-gulose). If not commercially available, custom synthesis will be required. As an alternative, competition assays using a constant concentration of radiolabeled D-glucose and varying concentrations of unlabeled D-gulose can be performed.

-

Uptake Measurement:

-

Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).

-

Incubate the cells with varying concentrations of radiolabeled D-gulose for a short period (e.g., 30 seconds to 5 minutes) to measure initial uptake rates.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer containing a transport inhibitor (e.g., cytochalasin B for GLUTs or phlorizin for SGLTs).

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Kinetic Analysis: Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Inhibition Studies: To determine if D-gulose is a competitive inhibitor of D-glucose transport, perform uptake assays with a fixed concentration of radiolabeled D-glucose and varying concentrations of unlabeled D-gulose.

Transporter Identification using Oocyte Expression System

Objective: To identify the specific GLUT or SGLT transporters responsible for D-gulose uptake.

Methodology:

-

cRNA Synthesis: Synthesize cRNA for each of the candidate transporter genes (e.g., human GLUT1-14, SGLT1-2).

-

Oocyte Injection: Inject the cRNA into Xenopus laevis oocytes. Use water-injected oocytes as a control.

-

Uptake Assay: After 2-3 days of protein expression, perform radiolabeled D-gulose uptake assays as described in section 5.1.

-

Data Analysis: Compare the D-gulose uptake in oocytes expressing different transporters to the control oocytes. A significant increase in uptake indicates that the expressed transporter is capable of transporting D-gulose.

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway where D-gulose uptake, potentially through a GLUT transporter, could influence downstream metabolic pathways and gene expression, analogous to the effects observed with D-allose.

D-Gulose-1-13C: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Gulose-1-13C, a stable isotope-labeled monosaccharide. While research on D-Gulose and its isotopologues is not as extensive as that for more common sugars like D-Glucose, this document summarizes the current knowledge of its chemical properties, potential metabolic pathways, and hypothetical applications in experimental research.

Core Data Presentation

For clarity and comparative ease, the fundamental quantitative data for this compound and its unlabeled counterpart are presented below.

| Property | D-Gulose | This compound |

| CAS Number | 4205-23-6 | Not available; 4205-23-6 is for the unlabeled form. |

| Molecular Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | Approximately 181.15 g/mol |

Metabolic and Signaling Considerations

The metabolic fate of D-Gulose in mammalian systems is not as well-defined as that of D-Glucose. However, some studies suggest its potential involvement in specific metabolic and signaling cascades. L-gulose, the enantiomer of D-gulose, has been observed to contribute to energy metabolism in rats, likely through the action of gut microbiota.

Some research indicates that D-Gulose may exhibit inhibitory effects on blood glucose levels and possess insulin-like properties. It is suggested that the liver metabolizes D-Gulose. However, the precise enzymatic pathways and signaling mechanisms remain an area of active investigation.

Given the limited direct research on D-Gulose signaling, a hypothetical signaling pathway is proposed below based on known glucose sensing and metabolism pathways. This is intended for illustrative purposes to guide future research.

Caption: A hypothetical pathway for the cellular metabolism of this compound.

Experimental Protocols

Objective: To trace the metabolic fate of this compound in a cell culture model.

Materials:

-

This compound

-

Cell line of interest (e.g., HepG2 hepatocytes)

-

Standard cell culture media and reagents

-

Mass spectrometer for metabolite analysis

Methodology:

-

Cell Culture: Culture the chosen cell line to the desired confluency under standard conditions.

-

Media Formulation: Prepare a custom cell culture medium where unlabeled glucose is replaced with a known concentration of this compound.

-

Isotope Labeling: Replace the standard culture medium with the this compound-containing medium.

-

Time-Course Sampling: At various time points, harvest both the cell culture medium and the cells.

-

Metabolite Extraction: Perform a metabolite extraction from both the medium and the cell pellets. A common method involves using a cold solvent mixture (e.g., methanol:acetonitrile:water).

-

Sample Analysis: Analyze the extracted metabolites using mass spectrometry to identify and quantify the incorporation of the 13C label into downstream metabolites.

Caption: A generalized workflow for a metabolic tracer experiment using this compound.

Disclaimer: The signaling pathway and experimental workflow presented are hypothetical and based on general principles of metabolic research. Researchers should adapt and validate these methodologies based on their specific experimental systems and objectives. Further investigation into the fundamental biology of D-Gulose is required to fully elucidate its roles and develop specific protocols.

Metabolic Fate of D-Gulose in Mammalian Cells: A Technical Guide on the Core of a Biological Enigma

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gulose, a rare aldohexose and a C-3 epimer of D-galactose, remains one of the less-explored monosaccharides in the context of mammalian metabolism. Unlike its ubiquitous isomer, D-glucose, the metabolic pathways governing the cellular uptake, phosphorylation, and subsequent enzymatic alterations of D-gulose are not well-defined. This technical guide synthesizes the current, albeit limited, understanding of the metabolic fate of D-gulose in mammalian cells. Drawing inferences from the metabolism of other rare sugars and the known specificities of key metabolic enzymes, this document outlines the hypothetical pathways of D-gulose metabolism. It further provides detailed experimental protocols and data presentation frameworks to facilitate future research aimed at elucidating the precise role and metabolic route of D-gulose. The significant gaps in our knowledge are highlighted, presenting a call to action for further investigation into this enigmatic sugar.

Introduction: The Scarcity of D-Gulose in Nature and Research

D-gulose is a monosaccharide that is scarce in nature. While the metabolism of common hexoses like D-glucose, D-fructose, and D-galactose has been extensively characterized, the metabolic fate of rare sugars such as D-gulose in mammalian systems is largely unknown. Understanding the cellular processing of D-gulose is crucial for several reasons. Firstly, as a structural analog of other hexoses, it may have uncharacterized effects on cellular signaling and metabolism. Secondly, elucidating its metabolic pathway, or lack thereof, could open avenues for its use as a diagnostic tool or a therapeutic agent. This guide aims to provide a comprehensive overview of what is currently known and what is hypothesized about the journey of D-gulose within a mammalian cell.

Cellular Uptake: A Journey into the Cell

The entry of hexoses into mammalian cells is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[1] Given the structural similarity of D-gulose to other hexoses, it is plausible that it utilizes these existing transport systems, albeit with potentially lower affinity.

Hypothesized Transport Mechanism:

It is hypothesized that D-gulose may be transported into mammalian cells via GLUT transporters, which are known to have broad substrate specificity. For instance, GLUT1, ubiquitously expressed in mammalian cells, is responsible for basal glucose uptake and has been shown to transport other hexoses.[2][3] However, the efficiency of D-gulose transport via these proteins has not been experimentally determined. The stereochemistry of D-gulose, particularly the orientation of its hydroxyl groups, likely influences its binding affinity to the transporter's active site, suggesting that its uptake would be significantly less efficient than that of D-glucose.

Phosphorylation: The First Metabolic Hurdle

Upon entering the cell, the first committed step in the metabolism of most hexoses is their phosphorylation, a reaction catalyzed by hexokinases. This phosphorylation traps the sugar inside the cell and activates it for subsequent metabolic pathways.[4]

Hypothesized Phosphorylation:

It is proposed that D-gulose may be a substrate for mammalian hexokinases, leading to the formation of D-gulose-6-phosphate. However, based on studies with other rare sugars, it is highly probable that D-gulose is a very poor substrate for these enzymes. For instance, L-glucose, the enantiomer of D-glucose, is not phosphorylated by hexokinase.[5] The specific stereochemical configuration of D-gulose likely results in a low affinity for the active site of hexokinase, leading to a very slow or negligible rate of phosphorylation.

Downstream Metabolic Fate: An Uncharted Territory

Assuming D-gulose can be phosphorylated to D-gulose-6-phosphate, its subsequent metabolic fate is entirely speculative. In the central carbohydrate metabolism, glucose-6-phosphate is a key intermediate that can enter glycolysis, the pentose phosphate pathway (PPP), or be converted to glucose-1-phosphate for glycogen synthesis.

Hypothetical Metabolic Pathways:

-

Glycolysis: For D-gulose-6-phosphate to enter glycolysis, it would need to be isomerized to a fructose analog by phosphohexose isomerase. Given the strict substrate specificity of this enzyme for glucose-6-phosphate and fructose-6-phosphate, it is unlikely that D-gulose-6-phosphate would be a substrate.

-

Pentose Phosphate Pathway (PPP): The entry into the PPP is initiated by glucose-6-phosphate dehydrogenase, which oxidizes glucose-6-phosphate. The specificity of this enzyme for its substrate makes it improbable that D-gulose-6-phosphate could enter this pathway.

-

Excretion: It is highly probable that if D-gulose is absorbed into the bloodstream, it is largely excreted unchanged in the urine, a common fate for rare sugars that are not readily metabolized.

Quantitative Data: A Notable Absence

A thorough review of the scientific literature reveals a complete lack of quantitative data on the kinetics of D-gulose metabolism in mammalian cells. To provide a frame of reference, the established kinetic parameters for D-glucose metabolism are presented below.

Table 1: Enzyme Kinetic Parameters for D-Glucose (for comparison)

| Enzyme | Substrate | Km (mM) | Vmax (relative) | Tissue |

|---|---|---|---|---|

| Hexokinase I/II | D-Glucose | 0.03 - 0.1 | High | Most tissues |

| Glucokinase (Hexokinase IV) | D-Glucose | 5 - 10 | High | Liver, Pancreas |

| GLUT1 | D-Glucose | 1-2 | - | Ubiquitous |

| GLUT2 | D-Glucose | 15-20 | - | Liver, Pancreas, Intestine |

| GLUT4 | D-Glucose | 5 | - | Muscle, Adipose tissue |

Table 2: Enzyme Kinetic Parameters for D-Gulose

| Enzyme | Substrate | Km (mM) | Vmax (relative) | Tissue |

|---|---|---|---|---|

| Hexokinase I/II | D-Gulose | Not Determined | Not Determined | - |

| Glucokinase (Hexokinase IV) | D-Gulose | Not Determined | Not Determined | - |

| GLUT Transporters | D-Gulose | Not Determined | Not Determined | - |

Experimental Protocols: A Roadmap for Future Investigation

To address the significant knowledge gaps, rigorous experimental investigation is required. The following protocols provide a framework for studying the metabolic fate of D-gulose in mammalian cells.

Protocol for Measuring Cellular Uptake of D-Gulose

This protocol is adapted from methods used to measure the uptake of radiolabeled glucose analogs.

Objective: To determine if and how D-gulose is transported into mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

Radiolabeled [³H]-D-gulose or [¹⁴C]-D-gulose (requires custom synthesis)

-

Unlabeled D-gulose, D-glucose, and other hexoses

-

Glucose transporter inhibitors (e.g., cytochalasin B, phloretin)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluency.

-

Starvation: Serum-starve the cells for 3-4 hours to upregulate glucose transporters.

-

Uptake Assay:

-

Wash cells with warm PBS.

-

Incubate cells with a transport buffer containing a known concentration of radiolabeled D-gulose for various time points (e.g., 1, 5, 15, 30 minutes).

-

For competition assays, co-incubate with a high concentration of unlabeled D-gulose, D-glucose, or other sugars.

-

For inhibition assays, pre-incubate with transporter inhibitors before adding the radiolabeled D-gulose.

-

-

Termination: Stop the uptake by aspirating the transport buffer and washing the cells rapidly with ice-cold PBS.

-

Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial with scintillation fluid.

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (if possible) and the effect of competitors and inhibitors.

Protocol for Assessing D-Gulose Phosphorylation

Objective: To determine if D-gulose is a substrate for hexokinase.

Materials:

-

Purified mammalian hexokinase

-

D-gulose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH) (as a coupling enzyme)

-

Spectrophotometer

Procedure:

-

Coupled Enzyme Assay: This assay couples the production of ADP from the hexokinase reaction to the reduction of NADP⁺ by G6PDH, which can be monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, ATP, NADP⁺, G6PDH, and varying concentrations of D-gulose.

-

Initiation: Start the reaction by adding hexokinase.

-

Measurement: Monitor the increase in absorbance at 340 nm over time.

-

Control: Use D-glucose as a positive control to ensure the assay is working correctly.

-

Data Analysis: Calculate the initial reaction velocities at different D-gulose concentrations and determine the kinetic parameters (Km and Vmax) if a reaction is observed.

Conclusion and Future Directions

The metabolic fate of D-gulose in mammalian cells remains a significant unknown in the field of carbohydrate metabolism. Based on the principles of enzyme and transporter specificity, it is hypothesized that D-gulose is poorly transported into cells and is an inefficient substrate for phosphorylation by hexokinases. Consequently, it is unlikely to enter the major catabolic pathways of glycolysis or the pentose phosphate pathway and is most likely excreted from the body largely unmetabolized.

To move beyond speculation, a concerted research effort is required. The experimental protocols outlined in this guide provide a starting point for systematically investigating the cellular and metabolic effects of D-gulose. The use of modern analytical techniques, such as mass spectrometry-based metabolomics with isotopically labeled D-gulose, will be instrumental in tracing its fate and identifying any potential metabolites. Unraveling the metabolism of D-gulose will not only fill a fundamental gap in our understanding of hexose metabolism but may also reveal novel biological activities and therapeutic potentials for this rare sugar.

References

Navigating the Stability and Storage of D-gulose-1-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the integrity of isotopically labeled compounds is paramount. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-gulose-1-13C, a critical tool in tracing metabolic pathways. While specific stability data for this compound is limited, this guide synthesizes information from its closely related isomer, D-glucose-1-13C, and general principles of carbohydrate chemistry to offer robust recommendations.

Core Stability Considerations

The stability of this compound, as with other monosaccharides, is primarily influenced by temperature, moisture, and light. As a solid, this compound is relatively stable when stored appropriately. However, in solution, its stability can be compromised under certain conditions. The introduction of a ¹³C isotope at the C1 position is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage parameters for this compound in both solid form and in solution, based on data from suppliers of isotopically labeled glucose.

| Form | Storage Temperature | Light Conditions | Moisture/Atmosphere | Recommended Container |

| Solid | Room temperature (15-25°C) or refrigerated (4°C)[1][2][3] | Protect from light[1][4] | Sealed container, away from moisture | Tightly sealed, opaque vials |

| Solution | Short-term: 2-8°C. Long-term: -20°C or -80°C | Protect from light | Sealed container | Sterile, sealed vials |

Potential Degradation Pathways

The degradation of monosaccharides like gulose can proceed through several pathways, particularly in solution at elevated temperatures or non-neutral pH. While specific studies on D-gulose are scarce, the known degradation pathways for glucose provide a relevant framework. These include:

-

Enolization and Isomerization: Under neutral or alkaline conditions, aldoses can undergo enolization to form an enediol intermediate, which can then convert to the corresponding ketose.

-

Dehydration: At elevated temperatures, particularly under acidic conditions, sugars can dehydrate to form furan derivatives, such as 5-hydroxymethylfurfurfural (5-HMF).

-

Oxidation: The aldehyde group of gulose can be oxidized to a carboxylic acid, forming gulonic acid.

-

Maillard Reaction: In the presence of amino acids, sugars can undergo non-enzymatic browning, a complex series of reactions that can lead to a variety of degradation products.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Key environmental factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, particularly in long-term studies or when using this compound under non-standard conditions, a stability assessment is recommended. The following is a general protocol for evaluating the stability of this compound in solution.

Objective: To determine the stability of a this compound solution under specific storage conditions over time.

Materials:

-

This compound

-

High-purity solvent (e.g., water, buffer)

-

Sterile, sealed vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Dispense aliquots of the stock solution into sterile, sealed vials.

-

-

Storage:

-

Store the vials under the desired experimental conditions (e.g., specified temperature, light exposure).

-

Include a control set of vials stored under ideal conditions (e.g., -80°C, protected from light) to serve as a baseline (T=0).

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve one vial from the experimental and control conditions.

-

-

Analysis:

-

HPLC Analysis:

-

Analyze the samples by HPLC to quantify the concentration of this compound.

-

Monitor for the appearance of any new peaks that may indicate degradation products.

-

Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of degradation.

-

-

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra of the samples.

-

Monitor for any changes in the chemical shifts or the appearance of new signals, which would indicate structural changes or the formation of degradation products.

-

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time to determine the degradation rate.

-

Characterize any significant degradation products observed.

-

The following diagram outlines the general workflow for a stability study of this compound.

Caption: A generalized workflow for conducting a stability study of this compound.

Conclusion

While direct, quantitative stability data for this compound remains to be extensively published, the information available for its isomer, D-glucose-1-13C, provides a strong foundation for its proper handling and storage. By adhering to the recommended conditions of cool, dark, and dry storage, researchers can confidently maintain the integrity of this valuable isotopic tracer. For critical applications or extended studies, performing a dedicated stability assessment using the outlined protocols is a prudent measure to ensure the accuracy and reliability of experimental outcomes.

References

An In-Depth Technical Guide to Stable Isotope Labeling with 13C Sugars

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern metabolic research, offering unparalleled insights into the dynamic nature of cellular metabolism. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C in sugars like glucose, researchers can trace the journey of carbon atoms through intricate metabolic networks. This technique provides a quantitative and dynamic view of metabolic fluxes, a stark contrast to the static snapshots offered by traditional metabolomics. This guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of ¹³C stable isotope labeling, with a particular focus on its utility in drug development.

Core Principles of ¹³C Isotope Labeling

The fundamental principle of ¹³C isotopic labeling lies in supplying cells or organisms with a substrate, most commonly glucose, where one or more carbon atoms are replaced with the ¹³C isotope. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the ¹³C-labeled and unlabeled isotopologues of a metabolite based on their mass difference. This allows for the precise tracking of carbon transitions through metabolic pathways.

The primary output of such experiments is the Mass Isotopologue Distribution (MID) , which represents the fractional abundance of each isotopologue of a given metabolite. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (all ¹³C) isotopologues. The MID is a direct readout of the metabolic pathways that contributed to the synthesis of that metabolite.

Data Presentation: Quantitative Insights into Metabolic Fluxes

The power of ¹³C labeling lies in its ability to generate quantitative data on metabolic pathway activity. By analyzing the MIDs of key metabolites, researchers can perform Metabolic Flux Analysis (MFA) , a computational method to calculate the rates (fluxes) of intracellular reactions. This provides a detailed map of cellular metabolism and how it is altered in different states, such as disease or in response to drug treatment.

Below are tables summarizing hypothetical, yet representative, quantitative data from a ¹³C-glucose tracing experiment in a cancer cell line, both with and without treatment with a metabolic inhibitor.

Table 1: Mass Isotopologue Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates

This table illustrates the fractional abundance of isotopologues for several key metabolites after labeling with uniformly labeled ¹³C-glucose ([U-¹³C₆]glucose). The changes in MIDs upon drug treatment reveal the drug's impact on specific metabolic pathways.

| Metabolite | Isotopologue | Control (%) | Drug-Treated (%) |

| Pyruvate | M+0 | 10 | 15 |

| M+3 | 90 | 85 | |

| Lactate | M+0 | 12 | 18 |

| M+3 | 88 | 82 | |

| Citrate | M+0 | 20 | 35 |

| M+2 | 50 | 40 | |

| M+3 | 5 | 15 | |

| M+4 | 20 | 8 | |

| M+5 | 5 | 2 | |

| Malate | M+0 | 25 | 40 |

| M+2 | 45 | 35 | |

| M+3 | 15 | 20 | |

| M+4 | 15 | 5 |

Table 2: Relative Metabolic Fluxes Calculated from MID Data

This table shows the calculated relative fluxes through key metabolic pathways, normalized to the glucose uptake rate. The data demonstrates how the metabolic inhibitor reroutes carbon flow.

| Metabolic Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) |

| Glycolysis (Glucose to Pyruvate) | 100 | 90 |

| Lactate Dehydrogenase (Pyruvate to Lactate) | 85 | 75 |

| Pyruvate Dehydrogenase (Pyruvate to Acetyl-CoA) | 70 | 40 |

| Pyruvate Carboxylase (Pyruvate to Oxaloacetate) | 15 | 35 |

| TCA Cycle (Citrate Synthase) | 85 | 75 |

| Pentose Phosphate Pathway | 10 | 25 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in metabolic pathways and experimental procedures is crucial for understanding and communicating the results of ¹³C labeling studies. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Caption: Flow of ¹³C from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

Caption: A typical experimental workflow for a ¹³C stable isotope labeling study.

Caption: The logical workflow of a ¹³C metabolic flux analysis experiment.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality and reproducible data from ¹³C labeling studies. The following sections provide generalized yet detailed methodologies for key experiments.

Protocol 1: Steady-State ¹³C-Glucose Labeling in Adherent Mammalian Cells

Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C[1]

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM using glucose-free powder. Supplement with necessary components and substitute normal glucose with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.

-

Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.[1]

-

Labeling: Aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate for the desired period. For steady-state, this is typically 24 hours or until labeling in key downstream metabolites (e.g., citrate) plateaus.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold 0.9% NaCl solution.[2]

-

Add 1 mL of pre-chilled -80°C 80% methanol to each well to quench metabolism and extract metabolites.[1]

-

Incubate at -80°C for 15 minutes.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Dried metabolite extracts

-

Resuspension solvent (e.g., 50% methanol in water)

-

LC-MS vials

Procedure:

-

Resuspension: Reconstitute the dried metabolite extracts in a specific volume of resuspension solvent (e.g., 50-100 µL). The volume can be adjusted based on the expected metabolite concentration.

-

Vortex and Centrifuge: Vortex the samples thoroughly to ensure complete dissolution. Centrifuge at high speed to pellet any remaining insoluble material.

-

Transfer to Vials: Carefully transfer the supernatant to LC-MS vials, ensuring no bubbles are introduced.

-

Analysis: The samples are now ready for injection into the LC-MS system for analysis of mass isotopologue distributions.

Applications in Drug Development

Stable isotope labeling with ¹³C sugars is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.

-

Target Identification and Validation: By elucidating the metabolic vulnerabilities of diseased cells, such as the altered glucose metabolism in cancer, ¹³C-MFA can help identify and validate novel drug targets.[3]

-

Mechanism of Action Elucidation: Tracing the metabolic fate of ¹³C-labeled substrates in the presence of a drug can reveal its specific molecular mechanism. For instance, if a drug inhibits a particular enzyme in glycolysis, a buildup of the upstream metabolite and a depletion of downstream metabolites with corresponding changes in their ¹³C labeling patterns will be observed. This provides direct evidence of target engagement and the drug's effect on metabolic flux.

-

Pharmacodynamics and Biomarker Discovery: ¹³C labeling can be used to monitor the metabolic response to a drug over time, providing valuable pharmacodynamic information. The metabolic changes induced by a drug can also serve as biomarkers to assess drug efficacy and patient response in clinical trials.

-

Toxicity Studies: By examining the off-target metabolic effects of a drug candidate, ¹³C tracing can help identify potential toxicities early in the development process.

Conclusion

Stable isotope labeling with ¹³C sugars, coupled with mass spectrometry and metabolic flux analysis, provides a dynamic and quantitative window into the intricate workings of cellular metabolism. This powerful technology has moved beyond fundamental research and is now a cornerstone of modern drug discovery and development. By enabling the precise measurement of metabolic fluxes, ¹³C labeling allows researchers to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for drug efficacy. As analytical technologies and computational tools continue to advance, the role of stable isotope tracing in advancing our understanding of disease and developing new therapies is set to expand even further.

References

Principles of Metabolic Flux Analysis Using D-gulose-1-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for quantitatively assessing the rates of metabolic reactions within a biological system. By tracking the flow of atoms from a labeled substrate, researchers can elucidate the activity of metabolic pathways, identify bottlenecks, and understand how cellular metabolism is reprogrammed in various states, such as disease or in response to drug treatment.[1][2][3] This in-depth technical guide focuses on the principles of MFA utilizing the stable isotope tracer D-gulose-1-¹³C. While D-glucose is the more conventional tracer in metabolic studies, the principles outlined here are foundational to ¹³C-MFA and can be adapted for less common sugars like D-gulose. This guide will detail the core concepts, experimental protocols, data interpretation, and visualization of metabolic fluxes.

The central principle of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[2] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolic products, it is possible to deduce the relative activities of the metabolic pathways through which the substrate was processed.[4]

Core Principles of ¹³C-MFA

Stable isotope tracers, such as D-gulose-1-¹³C, are non-radioactive and can be safely used in a variety of experimental systems. The key to ¹³C-MFA is that the position of the labeled carbon atom provides specific information about the metabolic pathways that have been active. For instance, the fate of the carbon at the C1 position of a hexose sugar can differentiate between glycolysis and the pentose phosphate pathway (PPP).

The Fate of D-gulose-1-¹³C in Central Carbon Metabolism

While D-gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, its metabolism is expected to follow the initial steps of glycolysis after conversion to a glycolytic intermediate. The ¹³C label on the first carbon (C1) is particularly informative.

-

Glycolysis: If D-gulose-1-¹³C enters the glycolytic pathway, the ¹³C label will be retained on the third carbon of pyruvate. This is because the aldolase reaction cleaves the six-carbon fructose-1,6-bisphosphate into two three-carbon molecules, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The C1 of the original hexose becomes the C3 of G3P and subsequently the C3 of pyruvate.

-

Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 of glucose-6-phosphate is decarboxylated and released as CO₂. Therefore, if D-gulose-1-¹³C is metabolized through the PPP, the ¹³C label will be lost as ¹³CO₂.

By measuring the incorporation of the ¹³C label into downstream metabolites like lactate (derived from pyruvate) and by quantifying the release of ¹³CO₂, the relative flux through glycolysis and the PPP can be determined.

Experimental Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment follows a standardized workflow, from cell culture to data analysis.

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing D-gulose-1-¹³C as the primary carbon source. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

-

Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be determined empirically but is typically several cell doubling times.

Metabolite Extraction and Quenching

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter metabolite levels. A common method is to aspirate the medium and add a cold solvent, such as 80% methanol at -80°C.

-

Extraction: Extract the metabolites by scraping the cells in the cold solvent and transferring the cell suspension to a microcentrifuge tube.

-

Centrifugation: Pellet the cell debris by centrifugation at a high speed and low temperature.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum. The dried metabolites can then be derivatized, if necessary, for analysis by gas chromatography-mass spectrometry (GC-MS).

Mass Spectrometry Analysis

-

Instrumentation: Analyze the isotopic enrichment of metabolites using either GC-MS or liquid chromatography-mass spectrometry (LC-MS/MS). These techniques separate individual metabolites and then measure the mass-to-charge ratio of their ions, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition).

-

Data Acquisition: Collect the mass spectra for all detectable metabolites. The data will consist of the relative abundances of the different isotopologues for each metabolite.

Data Presentation and Interpretation

The raw data from the mass spectrometer is a series of mass isotopologue distributions (MIDs) for each measured metabolite. This data can be presented in a tabular format for clarity.

| Metabolite | M+0 | M+1 | M+2 | M+3 |

| Pyruvate | 0.30 | 0.05 | 0.05 | 0.60 |

| Lactate | 0.28 | 0.06 | 0.06 | 0.60 |

| Citrate | 0.40 | 0.10 | 0.40 | 0.10 |

| Ribose-5-phosphate | 0.85 | 0.10 | 0.03 | 0.02 |

| Table 1: Hypothetical Mass Isotopologue Distributions (MIDs) from a D-gulose-1-¹³C tracing experiment. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |

Interpretation of Hypothetical Data:

-

The high abundance of M+3 pyruvate and lactate suggests a significant flux through glycolysis, as the ¹³C from the C1 of gulose is expected to end up on the C3 of these molecules.

-

The relatively low enrichment in ribose-5-phosphate (a key PPP intermediate) indicates a lower flux through the pentose phosphate pathway.

-

The M+2 citrate suggests the entry of ¹³C-labeled acetyl-CoA (derived from pyruvate) into the TCA cycle.

Visualization of Metabolic Pathways and Fluxes

Diagrams are essential for visualizing the flow of the ¹³C label through metabolic pathways and for representing the results of the flux analysis.

Computational Flux Analysis

The final step in ¹³C-MFA is to use computational models to estimate the absolute or relative fluxes through the metabolic network. This involves:

-

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed.

-

Flux Estimation: Algorithms are used to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.

-

Statistical Validation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated.

Conclusion

Metabolic flux analysis using stable isotope tracers like D-gulose-1-¹³C provides a powerful approach to quantitatively understand cellular metabolism. While the metabolism of D-gulose may not be as well-characterized as that of D-glucose, the fundamental principles of ¹³C-MFA remain the same. By carefully designing experiments, accurately measuring isotopic enrichment, and applying robust computational models, researchers can gain deep insights into the metabolic rewiring that underlies various physiological and pathological states, thereby accelerating drug discovery and development.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

The Scarcity of D-Gulose in Nature: A Technical Overview for Researchers

For Immediate Release

This technical guide addresses the current state of knowledge regarding the natural abundance of D-gulose in biological systems. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available information on this rare sugar, focusing on its occurrence, potential enzymatic synthesis, and analytical methodologies for its study.

Natural Abundance of D-Gulose: A Notable Rarity

D-gulose is an aldohexose monosaccharide that is exceptionally rare in nature.[1] While its epimer, D-glucose, is the most abundant monosaccharide and a central molecule in the metabolism of most living organisms, D-gulose is not found in significant quantities in any known biological system.[2][3]

Limited evidence suggests the presence of D-gulose in some archaea, bacteria, and eukaryotes, but these findings are not associated with substantial quantitative data.[1] The vast majority of carbohydrates in organisms are polymers of common monosaccharides like D-glucose.[2]

Table 1: Reported Natural Occurrence of D-Gulose

| Biological System | Reported Presence | Quantitative Data |

| Archaea | Mentioned as present | Not available |

| Bacteria | Mentioned as present | Not available |

| Eukaryotes | Mentioned as present | Not available |

The profound difference in the natural abundance of D-glucose and D-gulose is attributed to the high stereospecificity of the enzymes involved in carbohydrate biosynthesis and metabolism.

Biosynthesis and Metabolism: The Undiscovered Pathways

Currently, there are no well-documented natural biosynthetic pathways for D-gulose in any organism. The metabolic pathways of common sugars like D-glucose are extensively studied, involving a series of enzymatic reactions for their synthesis, breakdown, and conversion. In contrast, the enzymes and genes responsible for the potential synthesis of D-gulose in the few organisms where it has been detected remain to be identified.

It is hypothesized that D-gulose, like other rare sugars, might be synthesized through the enzymatic epimerization of more common sugars. For instance, the rare sugar D-allose can be synthesized from D-glucose through a series of enzymatic reactions. A similar enzymatic cascade could potentially lead to the formation of D-gulose.

References

Methodological & Application

Application Notes and Protocols for D-gulose-1-¹³C Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients within cellular systems. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic pathways. This document aims to provide a detailed protocol for the use of D-gulose-1-¹³C in cell culture for metabolic analysis.

Important Note on D-gulose Metabolism:

D-gulose is a C3 epimer of D-glucose. While structurally similar, this stereochemical difference significantly impacts its recognition and metabolism by cellular enzymes. Extensive literature searches reveal a notable lack of information regarding the uptake and metabolism of D-gulose in mammalian cells. Enzymes in metabolic pathways, such as hexokinase in glycolysis, are highly stereospecific for their substrates.[1][2] While hexokinase can phosphorylate other hexoses like D-fructose and D-mannose, its activity towards D-gulose is not well-documented and is presumed to be minimal or non-existent in mammalian cells.[3] The metabolic fate of D-gulose in cell culture is therefore largely uncharacterized.

The following protocols are based on general principles for stable isotope labeling with hexoses, primarily adapted from established methods for ¹³C-labeled D-glucose. These protocols should be considered a starting point and will require significant optimization and validation for use with D-gulose-1-¹³C. Researchers should first aim to determine if D-gulose is taken up by their specific cell line and if it is metabolized to any significant extent.

Data Presentation

Due to the lack of available research on D-gulose metabolism in cell culture, quantitative data on its uptake and conversion rates are not available. The following table is presented as a template for researchers to populate with their own experimental data.

| Parameter | D-gulose-1-¹³C | D-glucose-¹³C (for comparison) | Units | Notes |

| Cell Line | User-defined | User-defined | - | Specify the cell line used. |

| Tracer Concentration | User-defined | e.g., 10 mM | mM | Optimize for your cell line. |

| Incubation Time | User-defined | e.g., 24 hours | hours | Time course experiments are recommended. |

| Cellular Uptake Rate | To be determined | Variable | nmol/10⁶ cells/hr | Requires quantification of intracellular labeled gulose. |

| % Incorporation into Glycolytic Intermediates | To be determined | Variable | % | e.g., G6P, F6P, Pyruvate. |

| % Incorporation into TCA Cycle Intermediates | To be determined | Variable | % | e.g., Citrate, Malate. |

| % Incorporation into Pentose Phosphate Pathway | To be determined | Variable | % | e.g., Ribose-5-phosphate. |

Experimental Protocols

Protocol 1: Preparation of ¹³C-Labeled D-gulose Medium

This protocol details the preparation of the cell culture medium for the labeling experiment.

Materials:

-

Basal medium powder without glucose (e.g., glucose-free DMEM or RPMI-1640)

-

D-gulose-1-¹³C

-

Unlabeled D-gulose (for control groups)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose

-

Sterile, deionized water

-

Sodium Bicarbonate

-

Sterile filter (0.22 µm)

Procedure:

-

Prepare Basal Medium: Dissolve the glucose-free basal medium powder in sterile, deionized water according to the manufacturer's instructions. Add sodium bicarbonate as required.

-

Prepare Labeled Stock Solution: Prepare a sterile stock solution of D-gulose-1-¹³C in deionized water. The concentration should be high enough to allow for dilution into the final medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Prepare Labeling Medium: To the basal medium, add the D-gulose-1-¹³C stock solution to the desired final concentration (e.g., 10 mM).

-

Finalize Medium: Add dFBS to a final concentration of 10%. Bring the medium to the final volume with sterile, deionized water.

-

Sterilize: Sterilize the complete medium by passing it through a 0.22 µm filter.

-

Pre-warm: Warm the medium to 37°C before use.

Protocol 2: D-gulose-1-¹³C Labeling in Adherent Cells

This protocol outlines the core labeling experiment, quenching, and extraction of intracellular metabolites.

Materials:

-

Adherent cell line of interest

-

Complete growth medium

-

¹³C-Labeled D-gulose medium (from Protocol 1)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Dry ice

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of the experiment. Incubate in complete growth medium for 24 hours.

-

Medium Exchange:

-

Aspirate the complete growth medium.

-

Wash the cells once with pre-warmed glucose-free medium to remove any residual unlabeled glucose.

-

Immediately add 2 mL of the pre-warmed ¹³C-labeled D-gulose medium to each well.

-

-

Incubation: Incubate the cells for a predetermined duration. A time-course experiment (e.g., 1, 6, 12, 24 hours) is highly recommended to determine the optimal labeling time for potential metabolites.

-

Quenching Metabolism:

-

Place the 6-well plates on a bed of dry ice to rapidly quench metabolic activity.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells twice with 2 mL of ice-cold PBS.

-

-

Metabolite Extraction:

-

Aspirate the final PBS wash completely.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity and lyse the cells.

-

Place the plates at -80°C for 15 minutes.

-

Scrape the cell lysate from the bottom of the wells and transfer it to pre-chilled microcentrifuge tubes.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the intracellular metabolites.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis by mass spectrometry.

-

Visualizations

Hypothetical Metabolic Fate of D-gulose

As the metabolic pathways for D-gulose are largely unknown in mammalian cells, a detailed signaling pathway diagram cannot be accurately constructed. The diagram below presents a hypothetical and simplified overview of the potential initial steps, assuming D-gulose can be transported into the cell and phosphorylated by a kinase.

Caption: Hypothetical uptake and initial metabolism of D-gulose.

Experimental Workflow for D-gulose-1-¹³C Labeling

The following diagram outlines the general experimental workflow for a stable isotope tracing experiment using D-gulose-1-¹³C.

Caption: General workflow for D-gulose-1-¹³C labeling experiment.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of D-Gulose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of D-gulose-1-¹³C using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of advanced NMR data for the structural and conformational analysis of this specifically labeled monosaccharide.

Introduction to NMR Analysis of ¹³C-Labeled Carbohydrates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure, dynamics, and conformation of carbohydrates in solution. The low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) can make direct observation challenging. However, isotopic enrichment, such as in D-gulose-1-¹³C, significantly enhances the signal-to-noise ratio for the labeled carbon and its coupled nuclei, enabling a suite of advanced NMR experiments. This targeted labeling is particularly advantageous for studying specific sites within a molecule, such as the anomeric center in D-gulose, which is critical for its chemical reactivity and its role in glycosidic bond formation.

The analysis of D-gulose-1-¹³C by NMR can provide crucial information on:

-

Anomeric configuration: Distinguishing between the α and β anomers.

-

Conformational analysis: Determining the ring pucker and the orientation of substituents.

-

Quantitative analysis: Measuring the relative concentrations of different isomers in solution.

-

Metabolic studies: Tracing the metabolic fate of the labeled carbon atom.

Quantitative NMR Data for D-Gulose-1-¹³C

Table 1: ¹³C Chemical Shifts (ppm) for D-Gulose-1-¹³C in D₂O

| Carbon Atom | α-pyranose | β-pyranose |

| C1 | 94.4 | 95.4 |

| C2 | 66.3 | 70.7 |

| C3 | 72.4 | 72.8 |

| C4 | 71.0 | 71.0 |

| C5 | 68.0 | 75.3 |

| C6 | 62.5 | 62.6 |

Data sourced from Omicron Biochemicals, Inc. product information for D-[1-¹³C]gulose.

Table 2: Typical Proton-Proton (³JHH) Coupling Constants (Hz) for Aldohexopyranoses

| Coupling | Typical Range (Hz) | Notes |

| ³J(H1, H2) | α: 2-4, β: 7-9 | Diagnostic for anomeric configuration |

| ³J(H2, H3) | 8-10 | Typically large for axial-axial coupling |

| ³J(H3, H4) | 8-10 | Typically large for axial-axial coupling |

| ³J(H4, H5) | 8-10 | Typically large for axial-axial coupling |

Table 3: Typical ¹³C-¹H One-Bond (¹JCH) Coupling Constants (Hz) for Aldohexopyranoses

| Coupling | Typical Range (Hz) |

| ¹J(C1, H1) | α: ~170, β: ~160 |

| ¹J(C-H) | 140-150 |

Table 4: Estimated T1 and T2 Relaxation Times for Sugars in Solution

| Nucleus | Relaxation Time | Estimated Range (seconds) |

| ¹H | T1 | 1-3 |

| ¹H | T2 | 0.5-2 |

| ¹³C | T1 | 0.5-2 |

| ¹³C | T2 | 0.1-1 |

Experimental Protocols

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of D-gulose-1-¹³C in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.96%). For quantitative ¹H NMR, a known concentration of an internal standard (e.g., DSS or TSP) should be added.

-

Lyophilization (Optional but Recommended): Freeze the sample and lyophilize to remove any exchangeable protons from the hydroxyl groups. Re-dissolve in fresh D₂O. Repeat this step 2-3 times for complete H/D exchange.

-

Filtration: Filter the final solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Degassing (for T1 measurements): For accurate T1 relaxation measurements, the sample should be degassed to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy

-